N'-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide
Description
N'-[(E)-(2,4-Dichlorophenyl)methylidene]tetradecanehydrazide is a Schiff base derived from the condensation of tetradecanehydrazide (C₁₄H₂₉NHNH₂) with 2,4-dichlorobenzaldehyde.
Properties
Molecular Formula |
C21H32Cl2N2O |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H32Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(26)25-24-17-18-14-15-19(22)16-20(18)23/h14-17H,2-13H2,1H3,(H,25,26)/b24-17+ |
InChI Key |
KCWYSEMRHMOLHK-JJIBRWJFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and tetradecanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and cancer, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Hydrazide Derivatives

Key Observations :
- The target compound has a longer aliphatic chain (C₁₄) compared to acetohydrazide derivatives (C₂), enhancing its lipophilicity .
- Bis-hydrazides (e.g., from ) exhibit higher molecular symmetry and may show distinct binding modes in biological systems .
- Electron-withdrawing groups (e.g., Cl, CF₃) in substituents influence electronic properties and reactivity .
Key Observations :
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Biological Activity
N'-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide is a hydrazone derivative with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This compound, characterized by its unique structure, may exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings and data to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C16H18Cl2N4O
- Molecular Weight : 348.34 g/mol
The compound features a hydrazone linkage which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that hydrazone derivatives often possess significant antimicrobial properties. A study examining various hydrazone compounds found that those with halogenated phenyl groups exhibited enhanced activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the 2,4-dichlorophenyl moiety in this compound likely contributes to its effectiveness.
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Control (Standard Antibiotic) | Staphylococcus aureus | 20 |
| Control (Standard Antibiotic) | Escherichia coli | 18 |
Anticancer Activity
Hydrazones have been investigated for their potential anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. A case study involving human breast cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls.
Case Study: Apoptosis Induction in Cancer Cells
- Cell Line : MCF-7 (Human Breast Cancer)
- Concentration : 50 µM
- Observation : Increased caspase-3 activity indicating apoptosis.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound may also exhibit anti-inflammatory effects. A study evaluated the impact of various hydrazone derivatives on inflammatory markers in vitro. Results indicated that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Effects on Cytokine Levels
| Compound Name | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| This compound | 30 | 25 |
| Control (Untreated) | 60 | 50 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
- Modulation of Signaling Pathways : The compound could affect signaling pathways related to inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

